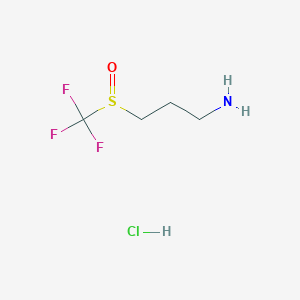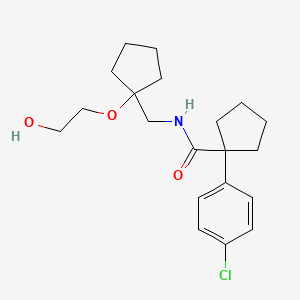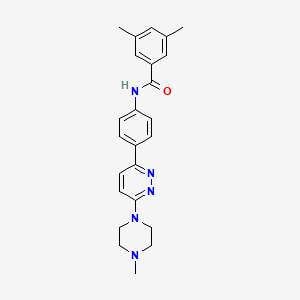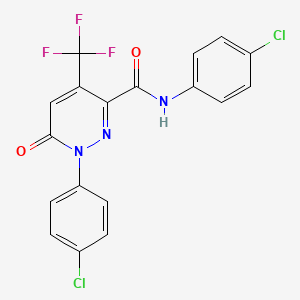
3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C4H9ClF3NOS and its molecular weight is 211.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Stereoselective Synthesis and Reactivity
A study by Packer et al. (2017) described the stereoselective synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine using a chiral sulfinamide auxiliary. The study also explored the limitations in using the hydrochloric acid salt of the amine for epoxide opening reactions, leading to the introduction of a novel triflate salt for direct use in reactions without isolating the pure amine Packer et al., 2017.
Synthesis of Hydrophobic Agents
Dyachenko et al. (2018) developed a synthetic route to potential hydrophobic agents, combining a polyfluoroheptyloxy functional hydrophobic spacer with an N-[3-(triethoxysilyl)propyl]amide anchor part, indicating the versatility of trifluoromethylsulfinyl-related compounds in creating hydrophobic surfaces Dyachenko et al., 2018.
Role in Trifluoromethylation Reactions
- Trifluoromethylsulfinylation and -sulfonylation: Guyon et al. (2017) reviewed the use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for trifluoromethylsulfenylation, trifluoromethylsulfinylation, and other related reactions, showcasing the significant role these compounds play in introducing trifluoromethyl groups into various substrates Guyon et al., 2017.
Asymmetric Synthesis and Application in Pharmaceuticals
- Asymmetric Synthesis of Amines: Ellman et al. (2002) and Mei et al. (2016) discussed the use of tert-butanesulfinyl imines and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for the asymmetric synthesis of amines, highlighting their pharmaceutical importance and versatility as reagents for synthesizing trifluoromethyl-containing amines and amino acids Ellman et al., 2002; Mei et al., 2016.
Development of Novel Reagents
Nucleophilic Trifluoromethylation
Chu and Qing (2014) explored the concept of oxidative trifluoromethylation, presenting methods for constructing carbon-CF3 bonds and discussing the use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in various nucleophilic substrates Chu & Qing, 2014.
Facile Synthesis and Reactions of Amides
Lanigan et al. (2013) reported an effective method for the direct amidation of carboxylic acids with a broad range of amines, demonstrating the significance of trifluoromethylsulfinyl-related reagents in facilitating chemical reactions and syntheses Lanigan et al., 2013.
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfinyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)10(9)3-1-2-8;/h1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPGDYDUWJGSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)

![8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2627596.png)

![2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2627598.png)


![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)

![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)
